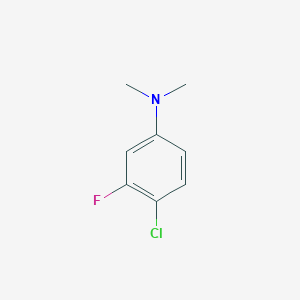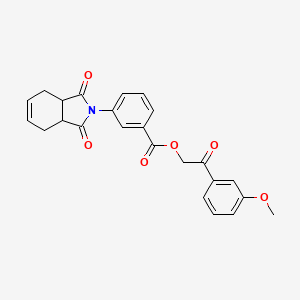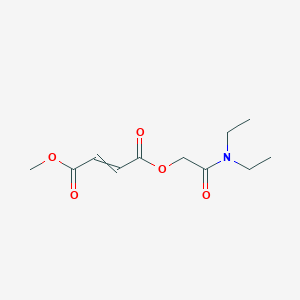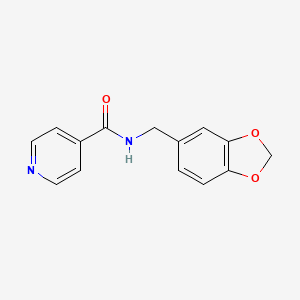![molecular formula C19H20FNO2 B12459008 N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B12459008.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide is a synthetic organic compound with a unique structure that combines a cyclohexene ring, a fluorophenyl group, and a furan carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a strong base.
Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated through a Friedel-Crafts acylation reaction, using fluorobenzene and an acyl chloride.
Formation of the Furan Carboxamide Moiety: The furan ring is synthesized through a cyclization reaction, and the carboxamide group is introduced via an amidation reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, bases, acids
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide is unique due to the presence of the fluorophenyl group and the furan carboxamide moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H20FNO2 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H20FNO2/c20-16-8-6-15(7-9-16)17-10-11-18(23-17)19(22)21-13-12-14-4-2-1-3-5-14/h4,6-11H,1-3,5,12-13H2,(H,21,22) |
Clave InChI |
UIJMMBCPKMSRCA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CCNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B12458932.png)

![3-{[(E)-naphthalen-1-ylmethylidene]amino}benzonitrile](/img/structure/B12458949.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide](/img/structure/B12458950.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12458956.png)

![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12458961.png)

![2-methoxy-4-[(E)-{[4-(piperidin-1-ylsulfonyl)phenyl]imino}methyl]phenyl acetate](/img/structure/B12458968.png)

![2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B12458987.png)
![N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B12458991.png)

